(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.: 105224-02-0
VCID: VC20744284
InChI: InChI=1S/C7H6F4N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
SMILES: C1=CC(=C(C=C1NN)C(F)(F)F)F
Molecular Formula: C7H6F4N2
Molecular Weight: 194.13 g/mol

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

CAS No.: 105224-02-0

Cat. No.: VC20744284

Molecular Formula: C7H6F4N2

Molecular Weight: 194.13 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine - 105224-02-0

Specification

CAS No. 105224-02-0
Molecular Formula C7H6F4N2
Molecular Weight 194.13 g/mol
IUPAC Name [4-fluoro-3-(trifluoromethyl)phenyl]hydrazine
Standard InChI InChI=1S/C7H6F4N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
Standard InChI Key MZVWTLIAAUXYAQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NN)C(F)(F)F)F
Canonical SMILES C1=CC(=C(C=C1NN)C(F)(F)F)F

Introduction

Chemical Structure and Composition

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2. It is structurally characterized as a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 4-position (para position) and a trifluoromethyl group at the 3-position (meta position).

The core structure consists of a phenyl ring directly bonded to a hydrazine moiety (-NHNH2), with the two fluorinated substituents creating a unique electronic environment. The presence of multiple fluorine atoms significantly influences the compound's properties, as fluorine is the most electronegative element and imparts distinctive characteristics to organic molecules.

This substitution pattern distinguishes (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine from other fluorinated phenylhydrazines, such as (4-(Trifluoromethyl)phenyl)hydrazine, which lacks the additional fluoro substituent at the 4-position. The specific arrangement of these electron-withdrawing groups creates a molecule with particular electronic properties that may be advantageous in certain applications.

Physical and Chemical Properties

The physical and chemical properties of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine are influenced by its unique molecular structure, particularly the presence of the electron-withdrawing fluorinated substituents. While comprehensive physical property data for this specific compound is limited in the available research, some properties can be inferred based on related compounds.

The compound exists as a hydrochloride salt form, 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride, which likely enhances its stability and modifies its solubility characteristics . For comparison, the related compound (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride has a melting point of 200°C, a boiling point of 230°C at 760 mmHg, and a density of 1.258 g/cm³ .

The electronic properties of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine are significantly influenced by the strongly electron-withdrawing nature of both the fluoro and trifluoromethyl groups. These electron-withdrawing groups likely reduce the electron density on the phenyl ring, affecting the basicity of the hydrazine group and its nucleophilic character. Additionally, the trifluoromethyl group introduces significant lipophilicity to the molecule, potentially enhancing its membrane permeability in biological systems.

Synthesis Methods

The synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with hydrazine hydrate. This reaction proceeds under controlled conditions to ensure the selective formation of the desired hydrazine derivative. The general reaction scheme can be represented as:

4-Fluoro-3-(trifluoromethyl)aniline + Hydrazine hydrate → (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

The reaction likely requires optimization of parameters such as temperature, solvent selection, and reaction time to achieve high yields and purity. The presence of the electron-withdrawing fluorinated substituents on the aniline may affect the reactivity, potentially necessitating specific reaction conditions to ensure efficient conversion.

Industrial production of this compound would involve scaling up this synthetic route, with additional considerations for process efficiency, cost-effectiveness, and environmental impact. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired level of purity.

Chemical Reactivity and Reactions

The reactivity of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is largely determined by the nucleophilic character of the hydrazine group, modified by the electronic effects of the fluorinated substituents on the phenyl ring. Several types of reactions are characteristic of this class of compounds:

Oxidation Reactions

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine can undergo oxidation to form corresponding azo compounds. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, potassium permanganate, or other peroxides. The electron-withdrawing fluorinated substituents may influence the oxidation potential and the stability of the resulting products.

Reduction Reactions

The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride. The selective reduction of the hydrazine moiety while preserving the fluorinated substituents requires careful control of reaction conditions.

Condensation Reactions

One of the most significant reactions of phenylhydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This is a key step in the Fischer indole synthesis, a widely used method for preparing indole derivatives. The electronic effects of the fluoro and trifluoromethyl substituents would modulate the reactivity in these condensation reactions, potentially affecting both the rate and selectivity.

Substitution Reactions

The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. The nucleophilicity of the hydrazine nitrogen atoms would be reduced by the electron-withdrawing fluorinated substituents, potentially necessitating more forceful conditions for some substitution reactions.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular WeightMelting PointBoiling PointKey Structural Features
(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazineC7H6F4N2Not specified in dataNot specifiedNot specifiedF at 4-position, CF3 at 3-position
(4-(Trifluoromethyl)phenyl)hydrazine hydrochlorideC7H8ClF3N2212.600200°C230°C at 760 mmHgCF3 at 4-position, hydrochloride salt form
1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazineNot specified in dataNot specifiedNot specifiedNot specifiedF at 4-position, OCF3 at 3-position

This comparative analysis highlights the structural variations among these related fluorinated phenylhydrazines. The key differences lie in the substitution patterns on the phenyl ring and the presence of different functional groups. These structural variations lead to distinct physicochemical properties that influence their behavior in chemical reactions and potential biological activities.

The additional fluoro substituent in (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine, compared to (4-(Trifluoromethyl)phenyl)hydrazine, likely enhances its electron-deficient character, potentially affecting its reactivity in nucleophilic reactions. Similarly, the difference between a trifluoromethyl (CF3) and a trifluoromethoxy (OCF3) group, as seen in 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine, introduces different electronic and steric effects that would influence the compounds' properties and applications.

Future Research Directions

Given the limited specific information available on (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine, several promising avenues for future research emerge:

Comprehensive Physical and Spectroscopic Characterization

Detailed studies of the physical properties, spectroscopic characteristics (NMR, IR, MS), and crystal structure of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine would provide valuable reference data for researchers working with this compound.

Optimization of Synthetic Methods

Development of improved synthetic routes with higher yields, greater selectivity, and reduced environmental impact would enhance the accessibility of this compound for various applications.

Biological Activity Screening

Systematic screening of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine and its derivatives against various biological targets, particularly those where fluorinated compounds have shown promise, could uncover new therapeutic applications.

Structure-Activity Relationship Studies

Investigation of how modifications to the basic structure of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine affect its chemical reactivity and biological properties would contribute to rational design of new functional molecules.

Application in Heterocyclic Synthesis

Exploration of this compound's utility in preparing novel fluorinated heterocycles, particularly indoles and related structures, could yield new compounds of interest for medicinal chemistry and materials science.

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